molecular formula C14H18ClNO5 B7826605 C14H18ClNO5

C14H18ClNO5

Cat. No. B7826605
M. Wt: 315.75 g/mol
InChI Key: UOIXOTOBWPXEFC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C14H18ClNO5 is a useful research compound. Its molecular formula is this compound and its molecular weight is 315.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Behavior and Polymerization

  • Catalysis and Ring-Opening Polymerization : Sodium 2-arylimino-8-quinolates (including C14H18ClNO5 variants) demonstrate good activities in catalyzing the ring-opening polymerization (ROP) of rac-lactide, which is crucial for creating amorphous polylactides. The varying substituents within these compounds influence their catalytic activities significantly (Zhang et al., 2016).

Carbon Allotrope Synthesis

  • Synthesis of Cyclo[18]carbon : Cyclo[18]carbon (C18), consisting of 18 carbon atoms, represents an important carbon allotrope. The synthesis and structural analysis of such carbon allotropes, which includes molecules related to this compound, have seen significant advancements, revealing new potential applications and research challenges (Rahman & Edvinsson, 2020).

Catalytic Transformation of C1 Molecules

  • MOF-based Heterogeneous Catalysts : Metal-organic frameworks (MOFs) incorporating this compound-like compounds have shown promise in catalyzing C1 molecules (CO, CO2, CH4) for clean fuel production and high-value chemical creation, addressing significant challenges in activation and transformation of these molecules (Cui et al., 2019).

Molecular Device Applications

  • Electron Transport Properties : Investigations into the electron transport properties of Cyclo[18]carbon (C18) connected to various electrodes, a field relevant to compounds like this compound, have unveiled diverse transport behaviors. This research provides insights into the future of molecular devices based on new carbon allotropes (Zhang et al., 2020).

Zeolite-based Catalysts for C1 Chemistry

  • Zeolites in C1 Molecule Catalysis : The use of zeolite-based catalysts, including those related to this compound, for transforming C1 molecules (CO, CO2, CH4) into hydrocarbons and oxygenates has shown considerable success. This research highlights the importance of such compounds in creating energy-efficient and environmentally friendly catalysts (Zhang et al., 2020).

properties

IUPAC Name

(2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXOTOBWPXEFC-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.